5-Fluorobenzo[d]thiazole
Overview
Description
5-Fluorobenzo[d]thiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring, with a fluorine atom substituting one of the hydrogen atoms on the benzene ring
Scientific Research Applications
5-Fluorobenzo[d]thiazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
Target of Action
5-Fluorobenzo[d]thiazole is a heterocyclic organic compound Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit quorum sensing in bacteria .
Biochemical Pathways
It is known that bacteria use quorum sensing pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis . Thiazole derivatives have been found to inhibit these pathways .
Pharmacokinetics
The compound is known to be a solid at room temperature , which may influence its bioavailability.
Result of Action
Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Safety and Hazards
Future Directions
There is a growing demand for new fluorescent small molecule dyes for solid state applications in the photonics and optoelectronics industry . Thiazolo[5,4-d]thiazole-based materials have been recognized for their high potential, notably in the field of organic photovoltaics . There is plenty of room for improvement and broadening of the material scope .
Biochemical Analysis
Biochemical Properties
5-Fluorobenzo[d]thiazole, like other thiazoles, exhibits a broad spectrum of biological effects . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions .
Cellular Effects
Benzothiazole derivatives, which include this compound, have been shown to exhibit anti-inflammatory and anticancer properties . These compounds can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[d]thiazole typically involves the reaction of 2-amino-5-fluorobenzothiazole with various reagents. One common method involves the use of potassium carbonate as a binding agent and acetonitrile as a solvent. The mixture undergoes sonication to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 5-Fluorobenzo[d]thiazole undergoes various chemical reactions, including:
Electrophilic Substitution: The fluorine atom on the benzene ring can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents like sodium hydride and alkyl halides are commonly employed.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while nucleophilic substitution can produce alkylated or arylated thiazoles.
Comparison with Similar Compounds
Benzothiazole: Lacks the fluorine substitution but shares the core structure.
2-Aminobenzothiazole: Contains an amino group instead of a fluorine atom.
6-Chlorobenzothiazole: Features a chlorine atom instead of fluorine.
Uniqueness: 5-Fluorobenzo[d]thiazole is unique due to the presence of the fluorine atom, which significantly influences its electronic properties and biological activities. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug development.
Properties
IUPAC Name |
5-fluoro-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FNS/c8-5-1-2-7-6(3-5)9-4-10-7/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEKYSBZODRVRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596253 | |
Record name | 5-Fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1644-85-5 | |
Record name | 5-Fluoro-1,3-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20596253 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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